molecular formula C5H9F3O2 B13365325 2-(Trifluoromethyl)butane-1,2-diol

2-(Trifluoromethyl)butane-1,2-diol

Cat. No.: B13365325
M. Wt: 158.12 g/mol
InChI Key: QTBXTDMMYUHIFV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)butane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group attached to a butane-1,2-diol backbone. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of butane-1,2-diol using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . This reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)butane-1,2-diol may involve the large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents, such as TMSCF3, can contribute to the cost-effectiveness of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)butane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted carbonyl compounds, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)butane-1,2-diol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of pharmaceuticals and other high-value chemicals .

Properties

Molecular Formula

C5H9F3O2

Molecular Weight

158.12 g/mol

IUPAC Name

2-(trifluoromethyl)butane-1,2-diol

InChI

InChI=1S/C5H9F3O2/c1-2-4(10,3-9)5(6,7)8/h9-10H,2-3H2,1H3

InChI Key

QTBXTDMMYUHIFV-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)(C(F)(F)F)O

Origin of Product

United States

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